molecular formula C25H28NO6- B12364749 Fmoc-Aad(otBu)-OH

Fmoc-Aad(otBu)-OH

Cat. No.: B12364749
M. Wt: 438.5 g/mol
InChI Key: FFLAQPKWVSSKJC-NRFANRHFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Aad(otBu)-OH is a compound used in peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (otBu) group at the side chain. These protecting groups are essential for preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aad(otBu)-OH typically involves the protection of the amino acid’s functional groups. The amino group is protected with the Fmoc group, while the side chain is protected with the otBu group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Aad(otBu)-OH undergoes several types of reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine.

    Coupling: Formation of peptide bonds using coupling reagents.

    Cleavage: Removal of the otBu group using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotected amino acid can further react to form longer peptide chains.

Scientific Research Applications

Chemistry

Fmoc-Aad(otBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of specific amino acids into peptide chains, enabling the study of protein structure and function.

Biology

In biological research, peptides synthesized using this compound can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Medicine

Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives .

Mechanism of Action

The mechanism of action of Fmoc-Aad(otBu)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the otBu group protects the side chain. These protecting groups are removed at specific stages to allow for the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(otBu)-OH: Similar protecting groups but different side chain.

    Fmoc-Orn(otBu)-OH: Similar protecting groups but different side chain.

    Fmoc-His(Trt)-OH: Different side chain protection.

Uniqueness

Fmoc-Aad(otBu)-OH is unique due to its specific side chain protection, which allows for selective reactions during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific functional groups .

Properties

Molecular Formula

C25H28NO6-

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1

InChI Key

FFLAQPKWVSSKJC-NRFANRHFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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